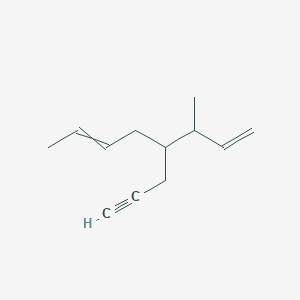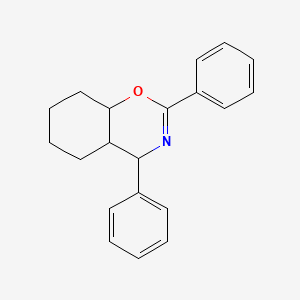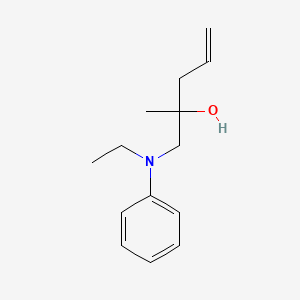
6-Benzyl-1-methylazecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-methylazecan-5-one is a chemical compound with the molecular formula C16H23NO. It is a member of the azecane family, characterized by a seven-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-methylazecan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with a suitable amine, followed by cyclization and methylation steps . The reaction conditions often require the use of solvents like ether and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-methylazecan-5-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
6-Benzyl-1-methylazecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-methylazecan-5-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1-azecan-5-one: Similar structure but lacks the methyl group.
1-Benzyl-1-azecan-5-one: Similar structure but with different substitution patterns.
6-Phenyl-1-methylazecan-5-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
6-Benzyl-1-methylazecan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzyl and methyl groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61546-93-8 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-benzyl-1-methylazecan-5-one |
InChI |
InChI=1S/C17H25NO/c1-18-12-6-5-10-16(17(19)11-7-13-18)14-15-8-3-2-4-9-15/h2-4,8-9,16H,5-7,10-14H2,1H3 |
InChI Key |
WGHISMKENHPJFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC(C(=O)CCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)


![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)

![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14563627.png)


![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)
![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)

